N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine
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Overview
Description
N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclohexanamine moiety through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine typically involves the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate by reacting 4-(trifluoromethoxy)benzaldehyde with a suitable reagent such as vinylmagnesium bromide under controlled conditions.
Cyclohexanamine Addition: The ethenyl intermediate is then reacted with cyclohexanamine in the presence of a catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethenyl linkage provides flexibility, enabling the compound to adopt various conformations and bind effectively to its targets.
Comparison with Similar Compounds
Similar Compounds
N-[1-[4-(trifluoromethyl)phenyl]ethenyl]cyclohexanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-[1-[4-(methoxy)phenyl]ethenyl]cyclohexanamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more lipophilic and potentially more reactive in certain chemical and biological contexts compared to its analogs.
Properties
Molecular Formula |
C15H18F3NO |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine |
InChI |
InChI=1S/C15H18F3NO/c1-11(19-13-5-3-2-4-6-13)12-7-9-14(10-8-12)20-15(16,17)18/h7-10,13,19H,1-6H2 |
InChI Key |
ADRWYZSMTJRQAM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)OC(F)(F)F)NC2CCCCC2 |
Origin of Product |
United States |
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